molecular formula C20H22N4O10S B587545 delta2-Cefuroxime axetil CAS No. 123458-61-7

delta2-Cefuroxime axetil

Cat. No.: B587545
CAS No.: 123458-61-7
M. Wt: 510.474
InChI Key: AQVGUOHUYICCIZ-WDVFJNCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Delta2-Cefuroxime axetil is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound exhibits significant biological activity primarily through its bactericidal properties, which are crucial in treating various bacterial infections. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, spectrum of activity, and clinical efficacy.

This compound functions as a prodrug that is hydrolyzed in the gastrointestinal tract to release the active antibiotic cefuroxime. The mechanism involves the binding of cefuroxime to penicillin-binding proteins (PBPs) within bacterial cell walls. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers, leading to cell lysis and death of susceptible bacteria .

Pharmacokinetics

Absorption: this compound is absorbed from the gastrointestinal tract, with bioavailability significantly enhanced when taken with food (from 37% in fasting to 52% in fed conditions) .

Distribution: The drug achieves effective concentrations in various tissues such as tonsils, sinuses, bronchial tissues, and middle ear effusions. Its volume of distribution ranges from 0.25 to 0.3 L/kg, with approximately 33% to 50% protein binding observed .

Elimination: Cefuroxime is eliminated unchanged through urine, with a reported half-life of approximately 1.24 to 1.36 hours .

Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms:

  • Gram-positive bacteria: Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.
  • Gram-negative bacteria: Active against Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae among others .

Notably, while cefuroxime retains efficacy against many beta-lactamase producing strains, it shows reduced effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to alterations in PBPs .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating various infections:

  • Urinary Tract Infections (UTIs): A study involving elderly patients showed a short-term cure rate of 55%, comparable to other antibiotics .
  • Respiratory Infections: Cefuroxime axetil has been shown to be as effective as amoxicillin/clavulanic acid for treating upper and lower respiratory tract infections .
  • Sequential Therapy: In hospitalized patients, sequential therapy using intravenous cefuroxime followed by oral administration was found effective for lower respiratory tract infections .

Case Studies

  • Elderly Patients with UTIs: In a clinical trial involving elderly patients with symptomatic UTIs, this compound demonstrated comparable efficacy to other treatments but was associated with cases of antibiotic-associated colitis .
  • Middle Ear Infections: A study on bioadhesive nanoparticles loaded with cefuroxime axetil indicated prolonged retention in the middle ear, suggesting potential for localized treatment strategies .

Properties

IUPAC Name

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVGUOHUYICCIZ-WDVFJNCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123458-61-7
Record name delta3-Cefuroxime axetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.3-CEFUROXIME AXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.